molecular formula C22H27N7O3S B601072 2'-Deschloro-2'-hydroxy Dasatinib CAS No. 1159977-25-9

2'-Deschloro-2'-hydroxy Dasatinib

Cat. No.: B601072
CAS No.: 1159977-25-9
M. Wt: 469.56
InChI Key:
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Description

2’-Deschloro-2’-hydroxy Dasatinib is a Dasatinib derivative.

Scientific Research Applications

Synthesis and Derivative Compounds

A study by Shahinshavali et al. (2021) describes an alternative synthesis route for a closely related compound, highlighting the chemical processes and couplings involved in its production. This synthesis process is crucial for creating derivatives for various applications (Shahinshavali et al., 2021).

Hypoglycemic Agents

Song et al. (2011) conducted research on a series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including a compound similar to the one , as glucokinase activators. This compound demonstrated significant efficacy as a dual-acting hypoglycemic agent in mice (Song et al., 2011).

Anticancer Activities

Parveen et al. (2017) synthesized derivatives including the compound and evaluated them against cancer cell lines. Some compounds showed promising anti-proliferative activities, indicating potential applications in cancer treatment (Parveen et al., 2017).

Dual Src/Abl Kinase Inhibitor

Lombardo et al. (2004) identified a series of substituted thiazole-5-carboxamides as potent Src/Abl kinase inhibitors with antiproliferative activity against various tumor cell lines. This research positions such compounds as potential treatments for chronic myelogenous leukemia and other cancers (Lombardo et al., 2004).

Antimicrobial and Antiviral Activities

Patel et al. (2011) and Reddy et al. (2013) both discuss the synthesis of related compounds, which were evaluated for antimicrobial and antiviral activities. These studies demonstrate the potential of such compounds in treating various infections (Patel et al., 2011), (Reddy et al., 2013).

Radiosynthesis for Brain Imaging

Shimoda et al. (2015) developed a novel radiotracer, structurally similar to the compound , for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain, indicating its potential application in neurological research and diagnostics (Shimoda et al., 2015).

Antipsychotic Agents

Norman et al. (1996) synthesized heterocyclic analogues of a similar compound and evaluated them as potential antipsychotic agents. This research could lead to new treatments for psychiatric disorders (Norman et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 2’-Deschloro-2’-hydroxy Dasatinib are the tyrosine kinases such as Bcr-Abl and the Src kinase family . These proteins play a crucial role in controlling how cells grow and divide .

Mode of Action

2’-Deschloro-2’-hydroxy Dasatinib works by blocking these tyrosine kinases . It inhibits both the active and inactive conformations of the ABL kinase domain . This blocking action prevents the kinases from sending signals to the leukemia cells to grow, causing the leukemia cells to die .

Biochemical Pathways

The compound affects the SFK/FAK and PI3K/PTEN/Akt pathways . By inhibiting Src tyrosine kinase, it disrupts these pathways, leading to the inhibition of cell proliferation, adhesion, migration, and invasion . .

Pharmacokinetics

2’-Deschloro-2’-hydroxy Dasatinib is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 hours . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism , with a terminal half-life of 3-4 hours . Based on total radioactivity, only 20% of the oral dose is recovered unchanged in feces (19%, including potential non-absorption) and urine (1%) after 168 hours .

Result of Action

The result of the action of 2’-Deschloro-2’-hydroxy Dasatinib is the death of leukemia cells . By blocking the signals that tell these cells to grow, the compound causes the cells to die. This leads to a reduction in the number of leukemia cells in the body, helping to control the disease .

Action Environment

The action of 2’-Deschloro-2’-hydroxy Dasatinib can be influenced by environmental factors such as the presence of other drugs. For example, its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors . Therefore, the compound’s action, efficacy, and stability can be affected by these and potentially other environmental factors.

Biochemical Analysis

Biochemical Properties

It is known that Dasatinib, the parent compound, is a potent inhibitor of multiple tyrosine kinases . Therefore, it is reasonable to assume that 2’-Deschloro-2’-hydroxy Dasatinib may interact with similar enzymes, proteins, and other biomolecules. The nature of these interactions is likely to be complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Dasatinib has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar effects.

Molecular Mechanism

Dasatinib, the parent compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that 2’-Deschloro-2’-hydroxy Dasatinib may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

Dasatinib is known to have a terminal half-life of 3-4 hours . This suggests that the effects of 2’-Deschloro-2’-hydroxy Dasatinib may change over time in laboratory settings.

Dosage Effects in Animal Models

Dasatinib has been shown to have dose-dependent effects in animal models . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar dosage-dependent effects.

Metabolic Pathways

Dasatinib is known to be metabolized primarily by the cytochrome P450 (CYP) 3A4 enzyme . Therefore, it is likely that 2’-Deschloro-2’-hydroxy Dasatinib may be involved in similar metabolic pathways.

Transport and Distribution

Dasatinib is known to be rapidly absorbed and distributed within the body . It is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar transport and distribution characteristics.

Subcellular Localization

Dasatinib, the parent compound, is known to interact with multiple tyrosine kinases, which are often localized to specific compartments or organelles within the cell . Therefore, it is plausible that 2’-Deschloro-2’-hydroxy Dasatinib may have similar subcellular localization patterns.

Properties

IUPAC Name

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYUTCLLUVARSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675791
Record name 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-25-9
Record name 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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